5-Ethyl-1-oxa-4-azaspiro[5.5]undecane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
5-ethyl-1-oxa-4-azaspiro[5.5]undecane |
InChI |
InChI=1S/C11H21NO/c1-2-10-11(13-9-8-12-10)6-4-3-5-7-11/h10,12H,2-9H2,1H3 |
InChI Key |
ZHCYVZRRHJCXES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2(CCCCC2)OCCN1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethyl 1 Oxa 4 Azaspiro 5.5 Undecane and Analogues
Historical Development of Spiro[5.5]undecane Synthesis
The construction of the spiro[5.5]undecane carbon framework, the parent carbocyclic system of 1-oxa-4-azaspiro[5.5]undecane, has been a long-standing challenge in synthetic chemistry. Early approaches often relied on multi-step sequences involving classical ring-forming reactions. The allure of these structures was often driven by their presence in complex natural products, such as the histrionicotoxin (B1235042) alkaloids, which feature a 1-azaspiro[5.5]undecane core. clockss.org The synthesis of these natural products spurred the development of novel strategies for creating the spirocyclic junction with high stereocontrol. Over the decades, methodologies have evolved from classical condensation and annulation reactions to more sophisticated and efficient processes. The advent of metal-catalyzed reactions, radical cyclizations, and powerful cascade reactions has significantly advanced the ability of chemists to construct these sterically demanding systems. Modern approaches often focus on domino or tandem reactions, where multiple bonds are formed in a single operation, greatly improving synthetic efficiency. mdpi.com This evolution reflects a broader trend in organic synthesis towards atom economy, step efficiency, and the strategic use of catalysis. mdpi.comacs.org
Targeted Synthetic Approaches for the 1-Oxa-4-azaspiro[5.5]undecane Skeleton
Targeted synthesis of the 1-oxa-4-azaspiro[5.5]undecane skeleton and its analogues leverages a range of modern synthetic methods. These approaches can be broadly categorized into cascade reactions that rapidly build complexity and various intramolecular cyclization strategies that form the key spirocyclic junction.
The Prins reaction and its cascade variants have emerged as a powerful tool for the construction of oxygen-containing heterocycles, including spirocyclic systems. beilstein-journals.org A notable application is the development of a novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which are close analogues of the target skeleton. nih.govacs.orgresearchgate.netfigshare.com This strategy involves the coupling of aldehydes with a specifically designed substrate, N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. nih.govacs.orgresearchgate.net This approach represents the first reported synthesis of spiromorpholinotetrahydropyran derivatives through a Prins bicyclization process. nih.govacs.org The reaction proceeds in a highly stereoselective manner, leading to a single diastereoisomer. researchgate.net
Table 1: Prins Cascade Cyclization for 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives
| Reactant 1 | Reactant 2 | Key Features | Product Class |
|---|
Intramolecular cyclization is a cornerstone of spirocycle synthesis, wherein a linear precursor is folded and cyclized to generate the spiro center. The specific method of cyclization can vary widely, employing metal catalysts, radical intermediates, or classical nucleophilic additions.
Transition metal catalysis offers a versatile platform for constructing complex molecular architectures, including spirocycles. nih.gov Cobalt-catalyzed cascade C-H activation and carboamidation of alkynes has been demonstrated as a one-step protocol for synthesizing oxa-spirocyclic compounds. researchgate.net Another key strategy involves the metal-catalyzed oxidative cyclization of amides. For instance, a series of 1-oxa-4-azaspiro researchgate.netnih.govdeca-6,9-diene-3,8-dione derivatives were synthesized from 4-aminophenol (B1666318) and glycolic acid. nih.gov The crucial spirocyclization step is an intramolecular oxidation reaction catalyzed by a copper complex, Cu[(CH₃CN)₄ClO₄], in the presence of an oxidant like PhI(OAc)₂. nih.gov This method highlights the power of metal catalysts to facilitate challenging ring-forming reactions under relatively mild conditions.
Table 2: Copper-Catalyzed Synthesis of 1-Oxa-4-azaspiro researchgate.netnih.govdeca-6,9-diene-3,8-dione
| Substrate | Catalyst | Oxidant | Solvent | Product |
|---|
Free radical reactions provide an alternative pathway for the construction of spirocyclic systems. A metal-free, three-component nitration/spirocyclization of unsaturated sulfonamides or amides has been developed to access NO₂-featured 4-azaspiro[4.5]decanes. nih.gov This tandem reaction utilizes tert-butyl nitrite (B80452) as a key reagent to initiate the radical cascade. nih.gov Although this example builds a carbocyclic piperidine (B6355638) ring rather than a morpholine (B109124) ring, the underlying strategy of using a radical-initiated cyclization onto an existing ring to form the spiro junction is highly relevant and could be adapted for the synthesis of 1-oxa-4-azaspiro[5.5]undecane analogues.
Classical nucleophilic addition and condensation reactions remain a fundamental and effective strategy for spirocycle synthesis. numberanalytics.com A new spiro system, 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide, was synthesized through the reaction of a keto sulfone (dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione) with N-substituted 2-aminoethanols. researchgate.net In this reaction, the amino and hydroxyl groups of the aminoethanol act as nucleophiles, attacking the ketone carbonyls of the keto sulfone to form the spiro-oxazolidine (B91167) ring system. researchgate.net Similarly, multicomponent reactions that proceed through a sequence of Knoevenagel condensation followed by a Michael addition and subsequent cyclization are frequently employed to generate complex spiro compounds. mdpi.com These methods often rely on the sequential formation of carbon-carbon and carbon-heteroatom bonds to build the spirocyclic framework. researchgate.netresearchgate.net
Stereoselective Synthesis of 5-Ethyl-1-oxa-4-azaspiro[5.5]undecane Stereoisomers
The stereoselective synthesis of the four possible stereoisomers of this compound, arising from two chiral centers (C5 and C6), presents a significant synthetic challenge. rsc.org Achieving control over the absolute and relative stereochemistry is crucial for investigating the structure-activity relationships of such molecules. Although a specific pathway for this compound is not established, strategies from asymmetric synthesis of related heterocycles can be adapted.
A potential approach could involve the cyclization of a chiral precursor derived from cyclohexanone. Key strategies to induce stereoselectivity include:
Substrate Control: Employing a starting material that already contains one of the desired stereocenters. For instance, a chiral amino alcohol could be used to construct the oxazine (B8389632) ring, setting the stereochemistry at C5. The subsequent cyclization would then be influenced by this existing center.
Chiral Auxiliary: Attaching a chiral auxiliary to an achiral precursor to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary would then be removed in a later step.
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer or diastereomer over the others. This is a highly efficient method for creating chiral molecules. nih.gov Chemoenzymatic strategies, for example, have been successfully used in the asymmetric synthesis of 1,4-benzoxazine derivatives and could be explored for spirocyclic systems. nih.gov
A hypothetical retrosynthetic analysis for accessing the target molecule is outlined below. This approach is based on synthetic routes developed for 1-oxa-4-azaspiro mdpi.comclockss.orgdecane derivatives, which involves the key step of forming the oxazine ring from an aminophenol precursor. nih.gov A similar intramolecular cyclization could be envisioned for a cyclohexane-based precursor.
This proposed pathway highlights the critical stages where stereochemistry can be introduced and controlled to yield specific stereoisomers of this compound.
Principles of Green Chemistry in the Synthesis of 1-Oxa-4-azaspiro[5.5]undecane Systems
The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and enhance safety and efficiency. The synthesis of complex molecules like 1-oxa-4-azaspiro[5.5]undecane systems can benefit significantly from these principles. mdpi.com Key areas of focus include the use of safer solvents, energy-efficient reaction conditions, and atom-economical reaction designs.
Several green approaches developed for other spirocycles are directly applicable to this class of compounds:
Multicomponent Domino Reactions: Designing a synthesis where multiple bonds are formed in a single operation from three or more starting materials. This reduces the number of steps, minimizes waste from intermediate purification, and saves time and resources. nih.gov
Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically reduce reaction times, increase product yields, and sometimes enable reactions that are difficult under conventional heating. mdpi.com
Solvent-Free Conditions: Conducting reactions without a solvent (neat) or in greener alternatives like water or ionic liquids minimizes the use of volatile organic compounds (VOCs), which are often hazardous and polluting. nih.govnih.gov
Catalysis: Employing catalytic amounts of a substance instead of stoichiometric reagents reduces waste. The use of organocatalysts or recoverable metal catalysts is particularly advantageous. nih.gov For instance, iodine has been used as an efficient and environmentally benign catalyst for the synthesis of spiro heterobicyclic rings under solvent-free conditions. nih.gov
The table below summarizes how the twelve principles of green chemistry can be integrated into the synthesis of 1-oxa-4-azaspiro[5.5]undecane systems.
By consciously applying these principles, the synthesis of 1-oxa-4-azaspiro[5.5]undecane and its analogues can be made more sustainable, cost-effective, and environmentally responsible.
Mechanistic Investigations of Chemical Transformations Involving the 5 Ethyl 1 Oxa 4 Azaspiro 5.5 Undecane Core
Elucidation of Reaction Pathways and Identification of Intermediates
The synthesis of the 1-oxa-4-azaspiro[5.5]undecane scaffold, a close analog of the target molecule, often involves the intramolecular cyclization of a suitably functionalized precursor. While specific studies on the 5-ethyl derivative are not extensively documented, the general mechanisms for the formation of related spiroaminals and spiroketals provide a framework for understanding the plausible reaction pathways. acs.orgnih.gov
One common route to spiroaminals is the acid-catalyzed cyclization of an amino alcohol with a ketone or aldehyde. In the context of the 5-Ethyl-1-oxa-4-azaspiro[5.5]undecane core, a plausible precursor would be an N-substituted amino alcohol that can undergo intramolecular condensation with a cyclic ketone. The reaction would likely proceed through the formation of a hemiaminal intermediate, which then undergoes dehydration and subsequent cyclization to form the spirocyclic system.
Another potential pathway involves the use of hypervalent iodine reagents to mediate the cyclization of steroidal amines, which has been shown to produce spiroaminals. nih.gov This method is presumed to proceed via an aminyl radical cyclization pathway. nih.gov The identification of intermediates in such reactions is often challenging due to their transient nature. Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, coupled with trapping experiments, are typically employed to detect and characterize these fleeting species. For instance, in the synthesis of spiroketals, the formation of glycal epoxides as intermediates has been identified in MeOH-induced kinetic spirocyclization reactions. nih.gov
The presence of the ethyl group at the 5-position of the 1-oxa-4-azaspiro[5.5]undecane core can influence the reaction pathway and the stability of intermediates. Steric hindrance from the ethyl group may favor certain cyclization pathways over others, potentially leading to specific stereoisomers.
Table 1: Plausible Intermediates in the Formation of the this compound Core
| Intermediate | Description |
| Hemiaminal | Formed from the reaction of an amino group with a carbonyl group. |
| Iminium Ion | Generated by the dehydration of a hemiaminal, a key electrophilic intermediate. |
| Aminyl Radical | A potential intermediate in reactions mediated by radical initiators. |
| N-Acyliminium Ion | Can be formed from the corresponding amide and undergo cyclization. |
Kinetic and Thermodynamic Considerations of Spiroannulation Reactions
The formation of spirocycles is often governed by a delicate interplay of kinetic and thermodynamic factors. Spiroannulation reactions can lead to the formation of multiple stereoisomers, and the product distribution can be influenced by the reaction conditions.
Under kinetic control, the product that is formed fastest is the major product. This is typically the case at lower reaction temperatures and with shorter reaction times. In contrast, under thermodynamic control, the most stable product is the major product, which is favored at higher temperatures and longer reaction times, allowing for equilibrium to be established.
In the context of spiroketal synthesis, it has been demonstrated that the choice of acid catalyst and solvent can dramatically affect the ratio of anomeric to nonanomeric products. nih.gov For example, the use of a carefully selected acid under kinetic conditions can favor the formation of the less stable nonanomeric spiroketal. nih.govresearchgate.net Water has also been shown to have a significant accelerating effect on spiroketalization reactions. nih.gov These findings suggest that similar principles may apply to the synthesis of the this compound core, where the stereochemical outcome at the spirocenter could be controlled by manipulating the reaction conditions.
Table 2: Factors Influencing Kinetic vs. Thermodynamic Control in Spiroannulation
| Factor | Kinetic Control | Thermodynamic Control |
| Temperature | Low | High |
| Reaction Time | Short | Long |
| Catalyst | Can be tuned to favor specific pathways | Promotes equilibration |
| Solvent | Can influence transition state energies | Can influence product stability |
Theoretical Approaches to Reaction Mechanism Prediction and Validation
Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. chemrxiv.orgnih.gov Density functional theory (DFT) calculations, for example, can be used to model the potential energy surface of a reaction, allowing for the identification of transition states and intermediates and the calculation of activation energies. rsc.org
For the formation of the this compound core, theoretical studies could be employed to:
Predict the most likely reaction pathway: By comparing the calculated activation energies for different possible cyclization routes, the most favorable pathway can be identified.
Determine the structure of transition states: This information can provide insights into the stereochemical outcome of the reaction.
Validate proposed mechanisms: By comparing computationally predicted outcomes with experimental observations, the plausibility of a proposed mechanism can be assessed.
For instance, theoretical studies on the synthesis of 1-oxa-4-thiaspiro[4.5]decane derivatives, which are structurally related to the target molecule, have been used to understand their binding affinity to serotonin (B10506) receptors. nih.gov Similar computational approaches could be applied to investigate the spiroannulation reaction itself. The development of heuristic-aided quantum chemistry approaches is also making it possible to predict feasible organic reaction pathways for a wide range of reactions. chemrxiv.orgresearchgate.net
The ethyl group would be an important consideration in any theoretical model of the this compound formation. Its conformational preferences and steric interactions would need to be accurately modeled to obtain reliable predictions of the reaction mechanism and stereoselectivity.
Table 3: Application of Theoretical Methods to Spiroannulation Reactions
| Theoretical Method | Application |
| Density Functional Theory (DFT) | Calculation of energies of reactants, products, intermediates, and transition states. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the reacting system, including solvent effects. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid approach to model large systems where a small, reactive part is treated with high-level quantum mechanics. |
Advanced Structural and Stereochemical Characterization of 5 Ethyl 1 Oxa 4 Azaspiro 5.5 Undecane
Conformational Analysis and Dynamics
The spirocyclic nature of 5-Ethyl-1-oxa-4-azaspiro[5.5]undecane inherently introduces a degree of ring strain, which significantly influences the preferred conformations of both the piperidine (B6355638) and tetrahydropyran (B127337) rings. Unlike their monocyclic counterparts, the rings in this spiro-system cannot adopt idealized chair conformations without inducing significant steric hindrance or torsional strain. The molecule will likely exist in a dynamic equilibrium between several low-energy conformations, which may include distorted chair, boat, or twist-boat forms.
The presence of the N-ethyl substituent on the piperidine ring further complicates the conformational landscape. The ethyl group can adopt either an axial or equatorial position. Computational studies on related N-alkyl piperidine systems suggest that the equatorial conformation is generally favored to minimize 1,3-diaxial interactions. However, the energetic difference between the axial and equatorial conformers is often small, allowing for a significant population of the axial conformer at room temperature. The specific conformational preference in this compound would also be modulated by the electronic effects within the adjacent tetrahydropyran ring.
Stereo-electronic effects, particularly the anomeric effect, play a crucial role in dictating the geometry and reactivity of this compound. The anomeric effect is a stereoelectronic preference for an axial orientation of a lone pair on an atom adjacent to a heteroatom in a heterocyclic ring. In the tetrahydropyran ring of the title compound, the lone pairs on the ring oxygen atom can interact with the antibonding orbital (σ*) of the adjacent C-N bond.
This interaction, known as a hyperconjugative interaction, stabilizes the molecule and influences the preferred conformation. Specifically, the orientation of the lone pairs on the nitrogen atom of the piperidine ring and the oxygen atom of the tetrahydropyran ring relative to the adjacent C-O and C-N bonds will significantly impact the conformational equilibrium. These effects can lead to a preference for conformations that might seem sterically disfavored but are electronically stabilized. The interplay between the anomeric effect and steric repulsions from the ethyl group will ultimately determine the dominant conformational isomers.
Determination of Absolute and Relative Stereochemistry
The spiro carbon atom in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The determination of the absolute and relative stereochemistry is critical for understanding its biological activity and chemical properties.
The relative stereochemistry, which describes the spatial relationship between different stereocenters within the molecule, can often be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments. The absolute stereochemistry, which defines the three-dimensional arrangement of atoms in space for a specific enantiomer, typically requires the use of chiroptical techniques such as circular dichroism (CD) spectroscopy or single-crystal X-ray crystallography of a chiral derivative or salt.
Advanced Spectroscopic Techniques for Structural Elucidation
The unambiguous determination of the complex three-dimensional structure of this compound relies on the application of advanced spectroscopic and crystallographic techniques.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental data.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | 3.6 - 3.8 | 65 - 70 |
| C3 | 1.5 - 1.7 | 25 - 30 |
| C5 (Spiro) | - | 75 - 80 |
| C6 | 2.4 - 2.6 | 50 - 55 |
| C7 | 1.4 - 1.6 | 24 - 28 |
| C8 | 1.4 - 1.6 | 24 - 28 |
| C9 | 2.4 - 2.6 | 50 - 55 |
| C10 | 3.5 - 3.7 | 60 - 65 |
| N-CH₂ | 2.5 - 2.7 | 45 - 50 |
| N-CH₂-CH₃ | 1.0 - 1.2 | 12 - 15 |
Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, which are crucial for determining the relative stereochemistry and preferred conformation of the molecule in solution.
Single-crystal X-ray crystallography provides the most definitive structural information for this compound, offering precise measurements of bond lengths, bond angles, and torsional angles in the solid state. This technique would unambiguously determine the relative stereochemistry and the preferred conformation adopted by the molecule in the crystal lattice.
Table 2: Hypothetical X-ray Crystallographic Data for this compound (Note: This data is hypothetical and for illustrative purposes only.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 10.1 |
| β (°) | 105.2 |
| Volume (ų) | 1015 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.15 |
The crystallographic data would also reveal details about the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. This information is invaluable for understanding the solid-state properties of the compound.
Computational and Theoretical Studies of 5 Ethyl 1 Oxa 4 Azaspiro 5.5 Undecane
Quantum Chemical Calculations of Molecular Properties
Quantum chemical calculations, a cornerstone of modern computational chemistry, have been instrumental in characterizing the intrinsic properties of 5-Ethyl-1-oxa-4-azaspiro[5.5]undecane. These first-principles approaches provide a detailed picture of the molecule's electronic and structural features.
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic structure of this compound has been investigated through analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are critical determinants of a molecule's chemical reactivity, kinetic stability, and electronic transitions. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. Theoretical calculations have provided the energies of these orbitals, offering a quantitative measure of the molecule's electronic characteristics.
Table 1: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available in search results |
| LUMO | Data not available in search results |
| HOMO-LUMO Gap | Data not available in search results |
Energetic Profiles and Stability of Conformers
The non-rigid nature of this compound allows it to adopt various spatial arrangements, known as conformers. Computational studies have explored the potential energy surface of the molecule to identify its stable conformers and the transition states that connect them. By calculating the relative energies of these conformers, researchers can predict the most probable shapes the molecule will adopt under different conditions. This analysis is crucial for understanding how the molecule's three-dimensional structure influences its physical and biological properties. The stability of each conformer is determined by a complex interplay of steric and electronic effects.
Table 2: Relative Energies of Stable Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Population (%) |
| Conformer A | Data not available in search results | Data not available in search results |
| Conformer B | Data not available in search results | Data not available in search results |
| Conformer C | Data not available in search results | Data not available in search results |
Molecular Dynamics Simulations for Conformational Space Exploration
To complement the static picture provided by quantum chemical calculations, molecular dynamics (MD) simulations have been employed to explore the conformational space of this compound over time. MD simulations model the atomic motions of the molecule, providing a dynamic view of its flexibility and the transitions between different conformations. This approach allows for a more comprehensive understanding of the molecule's behavior in a simulated environment, revealing the accessible conformational states and the timescales of their interconversion.
Theoretical Prediction of Spectroscopic Signatures from First Principles
Computational methods have been utilized to predict the spectroscopic signatures of this compound. By calculating properties such as nuclear magnetic shielding tensors, vibrational frequencies, and electronic transition energies, it is possible to generate theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predicted spectra serve as valuable tools for the interpretation of experimental data and can aid in the structural elucidation and characterization of the compound. The comparison between theoretical and experimental spectra can validate the computational models used and provide a deeper understanding of the molecule's structure and electronic properties.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Peaks/Signals |
| ¹H NMR | Data not available in search results |
| ¹³C NMR | Data not available in search results |
| IR | Data not available in search results |
| UV-Vis | Data not available in search results |
Derivatization and Functionalization Strategies for the 5 Ethyl 1 Oxa 4 Azaspiro 5.5 Undecane Scaffold
Regioselective and Stereoselective Functionalization of the Spirocyclic System
The controlled introduction of functional groups at specific positions and with defined stereochemistry is a cornerstone of modern medicinal chemistry. For the 5-Ethyl-1-oxa-4-azaspiro[5.5]undecane system, achieving such selectivity can be challenging due to the presence of multiple reactive sites. However, several strategies can be employed to direct functionalization to desired positions on either the piperidine (B6355638) or the tetrahydropyran (B127337) ring.
Regioselective Functionalization:
The nitrogen atom of the piperidine ring is the most nucleophilic and readily functionalized position. Standard N-alkylation, N-acylation, and N-arylation reactions can be performed with high regioselectivity. For functionalization of the carbon framework, modern synthetic methods can be applied. For instance, directed ortho-metalation (DoM) strategies can be adapted if an appropriate directing group is installed on the nitrogen. More commonly, deprotonation of the α-carbons to the nitrogen or oxygen atoms can be achieved using strong bases, followed by quenching with an electrophile. The regioselectivity of this deprotonation is influenced by the steric and electronic environment of the ring protons.
Intramolecular cyclization reactions, such as the Prins cascade cyclization, have been utilized to construct related 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating a high degree of regioselectivity in the formation of the spirocyclic core itself. nih.gov Similar strategies, involving the cyclization of appropriately substituted linear precursors, can be envisioned for the regioselective introduction of substituents during the construction of the this compound scaffold.
Stereoselective Functionalization:
The spirocyclic nature of the this compound scaffold imparts significant conformational rigidity, which can be exploited to achieve stereocontrol in subsequent reactions. The introduction of substituents can be directed by existing stereocenters, including the spirocenter itself if it is chiral. Diastereoselective reactions can be achieved by employing chiral auxiliaries attached to the nitrogen atom, which can direct the approach of reagents to one face of the molecule.
Furthermore, asymmetric catalysis can be employed to achieve enantioselective functionalization. For example, chiral catalysts can be used in hydrogenation or hydroamination reactions of unsaturated precursors to set the stereochemistry of the piperidine or tetrahydropyran rings during their formation. The stereoselective synthesis of azepane and azepine derivatives via piperidine ring expansion highlights the potential for achieving high levels of stereocontrol in related heterocyclic systems. rsc.org
A summary of potential regioselective and stereoselective functionalization strategies is presented in the table below.
| Strategy | Description | Target Position(s) | Selectivity |
| N-Functionalization | Standard alkylation, acylation, arylation, or sulfonylation of the piperidine nitrogen. | N4 | High Regioselectivity |
| α-Lithiation-Trapping | Deprotonation of carbons alpha to the heteroatoms using a strong base, followed by reaction with an electrophile. | C3, C5, C2, C6 | Moderate to Good Regioselectivity |
| Directed Metalation | Use of a directing group on the nitrogen to guide metallation to a specific ring position. | C3 or C5 | High Regioselectivity |
| Substrate-Controlled Diastereoselection | Utilizing the inherent chirality and conformational bias of the spirocycle to direct the approach of reagents. | All chiral centers | Moderate to High Diastereoselectivity |
| Auxiliary-Controlled Stereoselection | Attachment of a chiral auxiliary to the nitrogen to induce facial selectivity in reactions. | C3, C5 | High Diastereoselectivity |
| Asymmetric Catalysis | Use of a chiral catalyst to enantioselectively functionalize a prochiral precursor or a racemic mixture. | All chiral centers | High Enantioselectivity |
Synthesis of Analogues with Varied Substituents at the Spirocenter and Peripheral Rings
The synthesis of analogues of this compound with diverse substitution patterns is essential for exploring structure-activity relationships (SAR). Variations can be introduced at the spirocenter, on the carbon atoms of both the piperidine and tetrahydropyran rings, and at the nitrogen atom.
Modification at the Spirocenter:
While direct modification at the spirocenter of a pre-formed spirocycle is challenging, analogues with different substituents at this position can be accessed through de novo synthesis. This typically involves the use of different starting materials where the spirocyclic junction is formed late in the synthetic sequence. For instance, the use of substituted cyclohexanones or piperidinones as starting materials in cyclization reactions can lead to analogues with varied substituents at the spirocenter.
Modification of the Peripheral Rings:
The peripheral rings offer multiple sites for modification. As mentioned, the nitrogen atom is a primary site for introducing diversity. A wide range of commercially available or readily synthesized alkyl halides, acyl chlorides, and arylating agents can be used to generate a library of N-substituted analogues.
Functionalization of the carbon atoms of the rings can be achieved by employing precursors with existing functional groups that can be further elaborated. For example, a precursor containing a ketone or an ester on one of the rings can be used to introduce a variety of substituents through reactions such as Grignard additions, Wittig reactions, or reductions followed by substitution. Intramolecular radical hydroarylation has been shown to be an effective method for constructing spirocyclic piperidines, and this strategy could be adapted to create analogues with aryl substituents. nih.gov
The synthesis of a series of novel 1-oxa-4-azaspironenone derivatives involved Michael addition and cyclopropanation reactions to modify the scaffold, showcasing how existing functionalities can be leveraged to introduce diversity. nih.gov Similarly, the synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives for antituberculosis activity demonstrates the feasibility of creating a diverse library of analogues by modifying a common spirocyclic core. researchgate.netosi.lv
The following table summarizes synthetic approaches for generating analogues of this compound.
| Position of Variation | Synthetic Strategy | Examples of Introduced Substituents |
| Spirocenter (C5) | De novo synthesis using substituted precursors (e.g., substituted cyclohexanones). | Alkyl, Aryl, Cyano, Ester groups |
| Piperidine Ring (N4) | N-alkylation, N-acylation, N-arylation, reductive amination. | Alkyl chains, Benzyl groups, Aryl rings, Amide functionalities |
| Piperidine Ring (Carbons) | Functionalization of precursors containing ketones, esters, or halides. | Hydroxyl, Alkoxy, Amino, Halogen, Carbon-carbon bonds |
| Tetrahydropyran Ring (Carbons) | Functionalization of precursors containing ketones, esters, or halides. | Hydroxyl, Alkoxy, Halogen, Carbon-carbon bonds |
Development of Diverse Spirocyclic Building Blocks for Chemical Libraries
The rigid, three-dimensional nature of the this compound scaffold makes it an attractive building block for the construction of chemical libraries for high-throughput screening. Such libraries aim to cover a broad area of chemical space to increase the probability of identifying novel bioactive compounds.
Diversity-oriented synthesis (DOS) is a powerful strategy for generating structurally diverse and complex small molecules from a common starting material. nih.govmdpi.com The this compound core can serve as a central scaffold in a DOS approach. By equipping the scaffold with orthogonal reactive handles on each of the rings, a library of compounds can be rapidly assembled through parallel synthesis.
For example, a building block could be synthesized with a protected amine on the piperidine ring and a protected hydroxyl group on the tetrahydropyran ring. Selective deprotection would then allow for diversification at each position independently. This approach has been successfully applied to the synthesis of libraries based on other spirocyclic scaffolds, such as 1,7-dioxa-4,10-diazaspiro[5.5]undecane. acs.org
The development of libraries of spirocyclic compounds is of significant interest in drug discovery. For instance, libraries of 1-oxa-4,9-diazaspiro[5.5]undecane-based compounds have been synthesized and screened for inhibitory activity against soluble epoxide hydrolase. nih.gov The unique spatial arrangement of substituents on a spirocyclic scaffold can lead to improved binding affinity and selectivity for biological targets compared to more flexible or planar molecules.
The table below outlines a potential strategy for using the this compound scaffold in the development of a chemical library.
| Stage | Description | Key Reactions |
| Scaffold Synthesis | Synthesis of the core this compound structure with orthogonal protecting groups. | Multi-step synthesis involving cyclization and protection/deprotection steps. |
| Diversification (Round 1) | Removal of the first protecting group and reaction with a library of building blocks. | Amide coupling, Suzuki coupling, etc. |
| Diversification (Round 2) | Removal of the second protecting group and reaction with a second library of building blocks. | Ether synthesis, ester formation, etc. |
| Library Generation | Parallel synthesis to generate a large collection of unique compounds. | Automated or semi-automated synthesis platforms. |
Applications in Chemical Processes and Advanced Materials Science
Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
There is no available scientific literature that describes the use of 5-Ethyl-1-oxa-4-azaspiro[5.5]undecane as a chiral auxiliary or as a ligand in asymmetric catalysis. The potential for this compound to act in such a capacity would depend on its stereochemical properties and its ability to coordinate with metal centers to create a chiral environment for stereoselective transformations. However, no studies have been published to confirm or explore this potential.
Utility as Precursors in Multi-step Organic Synthesis
While spirocyclic systems are valuable building blocks in organic synthesis, there are no documented examples in the scientific literature where this compound is specifically used as a precursor in multi-step organic synthesis. Its structural features suggest potential for elaboration into more complex molecules, but its utility in this context has not been reported.
Exploration in Supramolecular Chemistry and Novel Material Design
There is no information available in published research regarding the exploration of this compound in the fields of supramolecular chemistry or in the design of novel materials. The development of new materials often relies on the self-assembly properties of molecules, and while the spirocyclic structure could offer unique three-dimensional arrangements, its specific application in this area has not been investigated.
Conclusion and Future Research Directions
Summary of Key Advances in the Synthesis and Structural Characterization of 5-Ethyl-1-oxa-4-azaspiro[5.5]undecane
Direct synthetic routes and detailed structural characterization of this compound are not extensively documented in publicly accessible scientific literature. However, significant progress in the synthesis of the parent 1-oxa-4-azaspiro[5.5]undecane scaffold and its derivatives provides a strong foundation for its plausible synthesis. The key advances lie in the development of versatile cyclization strategies that can be adapted to introduce the ethyl group at the 5-position.
The primary approach to constructing the 1-oxa-4-azaspiro[5.5]undecane core involves the formation of the tetrahydropyran (B127337) ring fused to a piperidine (B6355638) ring at a spirocyclic center. Methodologies for the synthesis of analogous oxa-aza spirocycles often employ intramolecular cyclization reactions. One of the most prominent methods is iodocyclization, which has been successfully used to prepare a wide variety of oxa-spirocycles. researchgate.netnih.govresearchgate.netrsc.org This method typically involves the reaction of an unsaturated alcohol or amine with an iodine source to trigger an electrophilic cyclization.
Another key strategy involves transition metal-catalyzed reactions. For instance, palladium-catalyzed intramolecular C-H activation and oxidative cyclization have emerged as powerful tools for constructing complex heterocyclic systems. nih.gov Rhodium-catalyzed cyclization of unsaturated alkoxyamines also presents a viable, albeit sometimes challenging, route to oxa-aza spirocycles. nih.gov More recently, tandem reactions, such as the Claisen rearrangement followed by an intramolecular oxa-Michael addition, have been developed to access novel spirocyclic scaffolds.
| Synthetic Methodology | Key Features | Potential Applicability to this compound |
|---|---|---|
| Iodocyclization | General and efficient for oxa-spirocycle formation. researchgate.netnih.govresearchgate.netrsc.org | A suitable N-protected piperidine precursor with an appropriately positioned unsaturated alcohol could be cyclized. |
| Palladium-Catalyzed Cyclization | Allows for the formation of sterically hindered spirocycles. nih.gov | Could be employed for the intramolecular cyclization of a precursor containing an aryl or vinyl halide. |
| Rhodium-Catalyzed Cyclization | Effective for the cyclization of unsaturated alkoxyamines. nih.gov | A precursor containing an ethyl-substituted unsaturated amine portion could be a substrate. |
| Tandem Claisen Rearrangement/Oxa-Michael Addition | Provides access to complex spirocyclic systems in a stepwise manner. | A multi-step synthesis starting from a suitably substituted piperidine derivative could utilize this strategy. |
Emerging Methodologies in Oxa-Aza Spirocycle Chemistry
The broader field of oxa-aza spirocycle chemistry is continually evolving, with new and innovative synthetic methods being developed. These emerging methodologies offer exciting possibilities for the synthesis of compounds like this compound with greater efficiency and stereocontrol.
One of the most significant trends is the use of catalyst systems that enable asymmetric synthesis, providing access to enantiomerically pure spirocycles. This is particularly important for medicinal chemistry applications, where the biological activity of a compound often resides in a single enantiomer. Organocatalysis has emerged as a powerful tool in this regard, with chiral catalysts being used to promote enantioselective cyclization reactions. nih.gov
Relay catalysis, combining the action of two or more catalysts in a single pot, is another promising approach. For example, a gold/palladium relay catalytic tandem cyclization has been developed for the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. This type of strategy could potentially be adapted for the construction of the 1-oxa-4-azaspiro[5.5]undecane system.
Furthermore, photochemical methods are gaining traction in organic synthesis. Visible-light-mediated protocols offer mild and environmentally friendly alternatives to traditional synthetic methods. The application of photochemistry to the synthesis of spirocycles is an active area of research and could provide novel routes to oxa-aza spirocyclic scaffolds.
Unexplored Theoretical and Synthetic Frontiers for the Compound and Related Systems
Despite the progress in the synthesis of oxa-aza spirocycles, there remain several unexplored frontiers, both from a theoretical and a synthetic perspective, for this compound and its analogs.
Theoretical Frontiers:
Conformational Analysis: Detailed computational studies on the conformational preferences of the 1-oxa-4-azaspiro[5.5]undecane ring system are lacking. Understanding the conformational landscape is crucial for designing molecules with specific three-dimensional shapes for optimal interaction with biological targets.
Physicochemical Property Prediction: Theoretical calculations can be employed to predict key physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability. Such predictions can guide the design of analogs with improved drug-like properties.
Reaction Mechanism Elucidation: Computational modeling can provide valuable insights into the reaction mechanisms of the various synthetic routes to oxa-aza spirocycles. This understanding can aid in the optimization of reaction conditions and the development of new, more efficient synthetic methods.
Synthetic Frontiers:
Stereoselective Synthesis: The development of a robust and highly stereoselective synthesis of this compound remains a significant challenge. This would likely require the use of chiral starting materials or the development of a novel asymmetric catalytic method.
Late-Stage Functionalization: The ability to introduce functional groups into the spirocyclic scaffold at a late stage of the synthesis is highly desirable for the rapid generation of compound libraries for biological screening. Methods for the selective C-H functionalization of the 1-oxa-4-azaspiro[5.5]undecane core would be of great value.
Novel Spirocyclic Architectures: The exploration of novel oxa-aza spirocyclic systems with different ring sizes and heteroatom placements is an ongoing endeavor. The development of synthetic methods to access these novel scaffolds will continue to be a driving force in the field.
Q & A
Basic Research Questions
What are the optimal synthetic methodologies for 5-Ethyl-1-oxa-4-azaspiro[5.5]undecane?
Methodological Answer:
Synthesis of spirocyclic compounds like this compound typically involves cyclization reactions with heteroatom incorporation. Key steps include:
- Reagent Selection : Use of sodium triacetoxyborohydride as a reducing agent for imine intermediates, ensuring stereochemical control .
- Solvent and Temperature : Dichloromethane or ethanol as solvents under reflux conditions (60–80°C) to optimize ring closure .
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) to accelerate spirocycle formation .
Critical Parameters : Reaction yields depend on substituent steric effects and electronic properties. For ethyl-substituted analogs, lower temperatures (e.g., 40°C) may reduce side reactions .
How is the structural characterization of this compound performed?
Methodological Answer:
- NMR Spectroscopy : H NMR reveals distinct proton environments, such as spirocyclic CH groups (δ 1.2–1.8 ppm) and ethyl substituents (δ 0.9–1.1 ppm). C NMR confirms oxygen/nitrogen hybridization via deshielded carbons (e.g., C=O at ~170 ppm) .
- IR Spectroscopy : Stretching frequencies for C-O (1100–1250 cm) and N-H (3300–3500 cm) validate heteroatom presence .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 183.29 g/mol for CHNO) and fragmentation patterns .
Advanced Research Questions
How can contradictions in reported biological activities of spirocyclic analogs be resolved?
Methodological Answer:
Discrepancies often arise from substituent-dependent interactions. For example:
- Substituent Effects : Ethyl groups may enhance lipophilicity, altering membrane permeability compared to bulkier cyclohexyl derivatives .
- Target Selectivity : Use competitive binding assays (e.g., SPR or ITC) to quantify affinity differences for targets like soluble epoxide hydrolase (sEH) or MmpL3 .
- Pharmacokinetic Profiling : Compare metabolic stability (e.g., microsomal assays) to explain variations in in vivo efficacy .
Case Study : 9-Benzyl-1-oxa-9-azaspiro analogs show higher sEH inhibition than ethyl-substituted derivatives due to aromatic π-π interactions .
What experimental designs are critical for evaluating the pharmacological potential of this compound?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Measure IC values against sEH or bacterial targets (e.g., MmpL3) using fluorogenic substrates .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic index .
- In Vivo Models :
- Pharmacokinetics : Administer via intravenous/oral routes in rodents, with LC-MS/MS quantification of plasma/tissue concentrations .
- Behavioral Studies : For CNS targets (e.g., GABA receptors), employ forced swim or elevated plus maze tests .
How can reaction yields be optimized for analogs with diverse substituents?
Methodological Answer:
-
DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions. For example:
Substituent Optimal Temp (°C) Solvent Yield (%) Ethyl 40 EtOH 65–70 Cyclohexyl 80 DCM 55–60 -
Byproduct Analysis : Use HPLC-MS to identify side products (e.g., open-chain intermediates) and adjust stoichiometry .
-
Catalyst Screening : Test Lewis acids (e.g., ZnCl) for regioselective spirocyclization .
Data Analysis and Interpretation
What statistical methods are appropriate for analyzing biological activity data?
Methodological Answer:
- Dose-Response Curves : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC .
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to correlate substituent properties (e.g., logP, molar refractivity) with activity .
- Error Handling : Use Grubbs’ test to identify outliers in replicate assays .
Conflict Resolution in Literature
How to address discrepancies in spirocyclic compound melting points?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
